molecular formula C18H21ClN4O2 B2637320 3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 848658-87-7

3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2637320
CAS RN: 848658-87-7
M. Wt: 360.84
InChI Key: DWMRPIUUAXUEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Protective Groups in Organic Chemistry

A study by Khaliullin & Shabalina (2020) explored the use of thietanyl as a protective group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The research found that thietanyl protection is crucial when substituents are introduced at the N7 position of purine-diones, as it avoids unwanted debenzylation. The study provides insights into the synthesis routes and the structural analysis of new purine-diones using thietanyl protection, emphasizing its advantages like stability upon nucleophilic substitution and mild experimental conditions (Khaliullin & Shabalina, 2020).

Advances in Heterocyclic Chemistry

Dotsenko, Sventukh, and Krivokolysko (2012) discussed the construction of penta- and hexacyclic heterocyclic systems through the alkylation of 3-cyanopyridine-2(1H)-thiones. The study highlights the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives, contributing to the field of heterocyclic chemistry and offering a foundation for further research in this area (Dotsenko et al., 2012).

Development of Anticancer Agents

Hayallah (2017) conducted a study focusing on the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones, aiming to develop anticancer agents. The research provides valuable information on the synthesis methods, structure verification, and the potential of these compounds in inhibiting cancer cell lines, particularly human breast cancer cell line MCF-7 (Hayallah, 2017).

properties

IUPAC Name

3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12(2)8-9-22-14(10-19)20-16-15(22)17(24)21-18(25)23(16)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMRPIUUAXUEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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